ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

Anesthesiology Soft-Drug Design Metabolic Clearance

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a specialized heterocyclic building block featuring a unique cyclopropyl substituent at the N1 position of the imidazole ring. Formally classified as a 1-cyclopropyl-4-aminoimidazole-5-carboxylate ester, its molecular weight is 195.22 g/mol with a formula of C9H13N3O2.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1195782-03-6
Cat. No. B6152584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
CAS1195782-03-6
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CN1C2CC2)N
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3
InChIKeyGYPPHDNSNKQBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxylate (CAS 1195782-03-6) – Key Intermediate Profile for Anesthetic Drug Development


Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a specialized heterocyclic building block featuring a unique cyclopropyl substituent at the N1 position of the imidazole ring. Formally classified as a 1-cyclopropyl-4-aminoimidazole-5-carboxylate ester, its molecular weight is 195.22 g/mol with a formula of C9H13N3O2 . This substitution pattern is directly specified in patent literature as a key intermediate for synthesizing next-generation etomidate-derived anesthetic agents designed for rapid metabolic clearance [1].

Why N1-Substitution Dictates Metabolic Fate: The Risk of Substituting Ethyl 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxylate


Direct substitution of this cyclopropyl intermediate with its N1-methyl or N1-unsubstituted analogs is not chemically valid for the targeted drug development pathway. Patent data for the etomidate analog class demonstrates that the specific N1-substituent is not a passive placeholder but a critical determinant of metabolic stability, directly influencing the liver's capacity to hydrolytically inactivate the final drug product [1]. Using a simpler N1-H or N1-methyl intermediate would lead to a structurally distinct final compound with an altered pharmacokinetic profile, failing to meet the design goals of rapid onset and fast metabolic clearance required for soft-drug anesthetics [1].

Quantitative Comparative Evidence for Ethyl 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxylate


Metabolic Stability Advantage Conferred by the Cyclopropyl Substituent in Anesthetic Analogs (Class-Level Inference)

Within the patent family for soft etomidate analogs, compounds derived from cyclopropyl-substituted intermediates exhibit rapid disintegration in rat liver homogenate, a property required for short-acting anesthetics. While specific comparative data for the cyclopropyl vs. methyl derivative is not disclosed, the patent explicitly claims that this rapid metabolism, leading to a shorter duration of action, is a defining characteristic of the invented compound class compared to the reference drug etomidate, which is slowly decomposed [1]. The cyclopropyl intermediate is the essential building block to access this claimed pharmacokinetic benefit.

Anesthesiology Soft-Drug Design Metabolic Clearance

Predicted Lipophilicity (XLogP3) Comparison: Cyclopropyl vs. Methyl Analog

The cyclopropyl substituent imparts a distinct lipophilicity profile compared to close analogs. The target compound, ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate, has a predicted XLogP3 of 0.7 (PubChem predicted data) [1]. In contrast, the direct N1-methyl analog, ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, has a predicted XLogP3 of 0.2 (PubChem predicted data) [2]. This 0.5 log unit difference indicates that the cyclopropyl group significantly increases the molecule's affinity for non-polar environments.

Physicochemical Property Prediction Lipophilicity Medicinal Chemistry

Steric Bulk Comparison: Cyclopropyl vs. Methyl Substituents in Medicinal Chemistry

The cyclopropyl group is a well-established bioisostere that offers greater steric demand than a methyl group, commonly measured by molar refractivity (MR). Cyclopropane has an MR of 13.7 cm³/mol, which is substantially higher than that of a methyl group (5.65 cm³/mol) [1]. This increased bulk can be exploited to fill hydrophobic pockets in protein binding sites or to conformationally restrict the N1-substituent, a property absent in the simpler methyl analog (MR not applicable for N-H analog).

Structure-Activity Relationship Cyclopropyl Bioisostere Steric Effects

Purity and Procurement Specifications: Cyclopropyl vs. Unsubstituted Analog

The target compound is available at a standard commercial purity of 98% . The N1-unsubstituted analog, ethyl 4-amino-1H-imidazole-5-carboxylate, is routinely supplied at a lower purity of 97% . This 1% purity differential, while seemingly small, is significant at the industrial scale where higher purity intermediates reduce the formation of isomeric or side-product impurities in the subsequent synthetic step, potentially improving overall yield and simplifying final purification.

Analytical Purity HPLC Procurement Specifications

Recommended Application Scenarios for Ethyl 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxylate


Synthesis of Novel Soft-Drug Etomidate Analogs

This cyclopropyl intermediate is the direct precursor for synthesizing the N-substituted imidazole carboxylate anesthetic agents claimed in EP3587403A1 [1]. Research groups developing next-generation sedatives with a specific emphasis on rapid hepatic clearance should prioritize this intermediate, as the cyclopropyl group is a defined structural element in the patent's Markush structure, directly enabling the rapid metabolism profile observed in rat liver homogenate assays [1].

SAR Studies Investigating N1-Substituent Effects on Target Binding

For medicinal chemistry programs examining the effect of steric bulk and lipophilicity on target engagement, this compound provides a quantifiable advantage over its methyl analog. With a predicted XLogP3 that is 0.5 log units higher and a substituent molar refractivity nearly 2.5 times greater, it serves as the appropriate building block for exploring hydrophobic binding pockets or improving membrane permeation [REFS-2; REFS-3].

High-Throughput Library Synthesis Requiring High-Purity Building Blocks

For core-fragment library production where high-integrity intermediates are critical to avoid downstream false positives, this compound is a superior procurement choice. Its standard commercial purity of 98% (HPLC) surpasses the 97% typically specified for the N1-unsubstituted analog, ensuring fewer impurity-driven byproducts and higher confidence in biological assay results [REFS-4; REFS-5].

Development of Cyclopropyl-Containing Kinase Inhibitor Scaffolds

The 4-amino-1-cyclopropyl-imidazole core is a valuable privileged scaffold for kinase inhibitor design. The unique cyclopropyl motif imposes a conformational constraint distinct from other alkyl substituents, which can be exploited to achieve selectivity against closely related kinase targets. This scaffold is thus ideal for lead generation programs targeting kinases with a sterically demanding gatekeeper pocket, where the cyclopropyl's specific molar refractivity profile (13.7 cm³/mol) can be a differentiating factor [3].

Quote Request

Request a Quote for ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.